molecular formula C15H14O2 B14650728 1-Hydroxy-1,3-diphenylpropan-2-one CAS No. 41049-36-9

1-Hydroxy-1,3-diphenylpropan-2-one

Cat. No.: B14650728
CAS No.: 41049-36-9
M. Wt: 226.27 g/mol
InChI Key: SSCJKWMZFNHATQ-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-diphenylpropan-2-one is a ketone compound of significant interest in synthetic organic chemistry and biochemical research. It is characterized by its molecular formula, C15H14O2, and a molecular weight of 226.27 g/mol. This compound serves as a valuable synthetic intermediate and building block. In pharmaceutical and life science research, structurally related 1,3-diphenylpropanone derivatives have been identified as possessing notable biological activity. For instance, in vitro and in silico studies have identified the related compound 1,3-diphenyl-2-propanone as a novel dual agonist for the PPARα and PPARγ nuclear receptors, suggesting potential for research into metabolic disorders . The compound's structure makes it a subject of interest in the development of novel synthetic methodologies, such as transition metal-catalyzed C-C bond formation reactions, which aim to improve atom economy and reduce waste in chemical production . Researchers utilize this chemical exclusively in laboratory settings for analytical and investigative purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the safe handling, storage, and disposal of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41049-36-9

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-hydroxy-1,3-diphenylpropan-2-one

InChI

InChI=1S/C15H14O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,15,17H,11H2

InChI Key

SSCJKWMZFNHATQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 1 Hydroxy 1,3 Diphenylpropan 2 One and Its Key Precursors

Chemoenzymatic Pathways for Enantioselective Synthesis

Chemoenzymatic strategies leverage the high selectivity of biological catalysts to produce enantiopure compounds that are valuable in the pharmaceutical industry. nih.govchalmers.se

The enantioselective synthesis of α-hydroxy ketones can be achieved efficiently using thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases, such as Benzaldehyde (B42025) Lyase (BAL). nih.govchalmers.se These enzymes catalyze the stereoselective C-C bond formation between two aldehyde molecules, a reaction known as benzoin (B196080) condensation. Benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) is a well-studied enzyme that facilitates the (R)-selective carboligation of an aromatic donor aldehyde with either an aromatic or an aliphatic acceptor aldehyde. researchgate.net

For instance, BAL can catalyze the reaction between benzaldehyde and acetaldehyde to produce (R)-2-hydroxy-1-phenylpropanone in high chemical yield and optical purity. researchgate.net The enzyme can also catalyze the self-condensation of benzaldehyde to form (R)-benzoin. This biocatalytic approach is considered highly valuable due to its atom economy and sustainability. acs.org

Despite their potential, natural enzymes often exhibit limitations such as low activity or narrow substrate scope that restrict their industrial application. acs.org Consequently, significant research has focused on optimizing biocatalyst performance through protein engineering and process optimization. nih.govnih.govmdpi.com

Strategies for improvement include:

Enzyme Screening and Engineering: Researchers have identified novel, thermostable BALs, such as one from Rhodococcus erythropolis (ReBAL). nih.gov Through rational design based on structural models, variants of ReBAL have been created with significantly higher thermostability (up to a 22°C increase in T50) compared to the more commonly used PfBAL. nih.govchalmers.se

Structural and Mechanistic Studies: Crystal structure analysis and molecular dynamics studies have revealed that the activity and chemoselectivity of BAL can be enhanced by modifying the conformation of the substrate entrance tunnel. acs.org

Process Intensification: Optimization of reaction conditions, including cofactors and cosolvents, and increasing substrate concentrations have been shown to improve process yields dramatically. nih.gov Furthermore, developing one-pot concurrent enzymatic processes, where BAL-catalyzed hydroxymethylation is paired with an asymmetric reduction by a carbonyl reductase, provides an efficient route to chiral 1,2-diols with high enantiomeric excess (97–99%) and good yields (52–97%). acs.org

Table 1: Comparison of Wild-Type and Engineered Benzaldehyde Lyase (BAL) Variants This table is generated based on research findings in the referenced literature and illustrates the impact of protein engineering on enzyme performance.

Enzyme VariantSource OrganismKey Engineering StrategyImproved PropertyReference
PfBAL Pseudomonas fluorescensWild-TypeBaseline for comparison nih.govchalmers.se
ReBAL Rhodococcus erythropolisEnzyme Discovery/ScreeningHigher thermostability than PfBAL nih.gov
ReBAL Variants Rhodococcus erythropolisRational Design (mutation of amino acids in substrate binding cavity)Significantly higher thermostability (up to 22°C increase in T50), altered co-solvent dependency nih.govchalmers.se

Metal-Catalyzed Synthetic Routes

Metal catalysis provides powerful and versatile methods for constructing the carbon framework of hydroxy ketones and controlling their stereochemistry.

The stereoselective reduction of 1,3-diketones is a key strategy for accessing chiral β-hydroxy ketones, which are structural isomers of the title compound. These reactions often proceed via a two-step reduction to yield 1,3-diols, with the β-hydroxy ketone as a crucial intermediate.

One notable method involves the reduction of 1,3-diketones with sodium borohydride (B1222165) (NaBH₄) in the presence of stoichiometric amounts of bovine or human serum albumin. rsc.org In the absence of albumin, the reaction produces a nearly 1:1 mixture of syn- and anti-1,3-diols. However, the protein directs the reaction to achieve high diastereoselectivity, yielding anti-1,3-diols with a diastereomeric excess (d.e.) of up to 96%. rsc.orgrsc.org The mechanism involves the albumin binding to the diketone, followed by a chemoselective reduction of one carbonyl group and a subsequent highly diastereoselective reduction of the second carbonyl on the resulting β-hydroxy ketone intermediate. rsc.org The presence of an aromatic carbonyl group is essential for this diastereoselectivity. rsc.orgrsc.org

Other metal-based reagents, such as samarium diiodide (SmI₂), are also used for the convenient and highly stereoselective reduction of β-hydroxy ketones to anti-1,3-diols. acs.orgyoutube.com

Transition metals are widely employed to catalyze C-C bond formation, providing access to the core structure of β-hydroxy ketones. researchgate.net These methods often involve the activation of otherwise inert C-H or C-C bonds. nih.govacs.org

Reductive Aldol (B89426) Reactions: Rhodium complexes, particularly with tri-2-furylphosphine as a ligand, can catalyze the hydrogenation of vinyl ketones in the presence of various aldehydes. organic-chemistry.org This reductive condensation process forms aldol products, specifically β-hydroxy ketones, with high levels of syn-diastereoselectivity under ambient temperature and pressure. organic-chemistry.org

C-C Bond Activation: More advanced strategies involve the transition-metal-catalyzed activation of C-C single bonds. nih.govacs.org For example, rhodium catalysts can achieve C-C bond activation of secondary benzyl (B1604629) alcohols through β-carbon elimination from a rhodium alcoholate intermediate, enabling novel transformations to form new C-C bonds. nih.govacs.org

Coupling Reactions: Various transition metals, including rhodium, iridium, and cobalt, catalyze the coupling of dienes or alkynes with alcohols or aldehydes to construct ketones. nih.gov These reactions represent formal hydroacylation processes that overcome traditional limitations, such as the need for chelating aldehydes. nih.gov

Organocatalytic and Metal-Free Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis, often utilizing small, chiral organic molecules as catalysts.

A prominent example relevant to the synthesis of β-hydroxy ketone precursors is the proline-catalyzed aldol reaction. In one patented method, 3-hydroxy-1,3-diphenyl-1-propanone (a β-hydroxy ketone isomer of the target compound) is prepared by the catalytic reaction of benzaldehyde and acetophenone. google.com The reaction is catalyzed by L-proline or D-proline in the presence of dibenzylamine trifluoroacetate. This approach offers a simple, low-cost method for preparing optically active products. google.com The mechanism typically involves the formation of an enamine intermediate from the ketone and proline, which then attacks the aldehyde in a stereocontrolled manner.

Asymmetric Aldol Condensation Strategies

The asymmetric aldol reaction represents a powerful tool for the stereocontrolled synthesis of β-hydroxy ketones, which can be precursors to or directly yield α-hydroxy ketones. In the context of 1-hydroxy-1,3-diphenylpropan-2-one, this involves the reaction between a ketone enolate, derived from acetophenone, and benzaldehyde. The use of chiral catalysts is crucial for controlling the stereochemistry of the newly formed chiral center.

Proline and its derivatives have emerged as effective organocatalysts for asymmetric aldol reactions. wikipedia.orgnih.gov These catalysts operate via an enamine-based mechanism, mimicking the action of Class I aldolase enzymes. illinois.edu The reaction between acetone and various aldehydes, catalyzed by proline, has been extensively studied, providing a foundation for the synthesis of chiral aldol products. For the synthesis of this compound, acetophenone acts as the ketone component. The reaction's enantioselectivity can be influenced by the specific proline-based catalyst used, the solvent, and the presence of additives. nih.gov For instance, proline-catalyzed aldol reactions have been shown to proceed with moderate to high enantiomeric excess (ee), depending on the substituents on the aromatic aldehydes. nih.gov While a direct report on the proline-catalyzed reaction between acetophenone and benzaldehyde to yield this compound with high enantioselectivity is specific, the general methodology is well-established for similar substrates. nih.govnih.gov

CatalystAldehydeKetoneSolventAdditiveYield (%)Enantiomeric Excess (%)
L-prolinep-NitrobenzaldehydeAcetone--6876
Organocatalyst 1BenzaldehydeAcetoneDCMBenzoic acid-52
Organocatalyst 3BenzaldehydeAcetoneDCMBenzoic acid-52

This table presents data for proline and proline-based organocatalyst-mediated asymmetric aldol reactions of acetone with substituted aromatic aldehydes as a reference for the synthesis of related compounds. nih.govillinois.edu

Radical Coupling Reactions under Transition-Metal-Free Conditions

Transition-metal-free radical coupling reactions offer an alternative pathway for the formation of carbon-carbon bonds, avoiding the use of potentially toxic and expensive metal catalysts. These methods often rely on the generation of radical intermediates which can then couple to form the desired product. For the synthesis of α-hydroxy ketones like this compound, this could involve the coupling of an acyl radical equivalent with a benzyl radical.

One approach involves the cross-dehydrogenative-coupling of aldehydes with other substrates. While many of these reactions are promoted by transition metals, some transition-metal-free systems have been developed using hypervalent iodine reagents or other oxidants. acs.org Another strategy is the homologative cross-coupling of aldehydes and ketones with geminal bis(boron) compounds. This transition-metal-free method allows for the coupling of two carbonyl compounds, which could be conceptually applied to the synthesis of precursors to this compound. brighton.ac.ukacs.org

N-heterocyclic carbenes (NHCs) can also catalyze the generation of acyl anion equivalents from aldehydes, which can then participate in coupling reactions. Recent advancements have shown that a one-electron transfer from a Breslow intermediate, formed from an aldehyde and an NHC, can lead to radical-radical coupling, allowing for the synthesis of ketones from aldehydes and carboxylic acids under metal-free conditions. eurekalert.org This radical-based approach can overcome steric hindrance often encountered in traditional two-electron pathways. eurekalert.org

Reactant 1Reactant 2Catalyst/ReagentConditionsProduct Type
Aldehydesgeminal bis(boron) compounds-OxidationHomologated carbonyl compound
AldehydesCarboxylic acidsN-heterocyclic carbeneOne-electron transferKetone

This table illustrates general transition-metal-free radical coupling strategies for the synthesis of carbonyl compounds. brighton.ac.ukeurekalert.org

Oxidative Rearrangements to Obtain Related Diketones

The synthesis of 1,3-diphenyl-1,2-propanedione, a diketone structurally related to this compound, can be achieved through the oxidative rearrangement of chalcones (1,3-diphenyl-2-propen-1-one). Chalcones are readily prepared via an aldol condensation of benzaldehyde and acetophenone. wikipedia.org The subsequent oxidative rearrangement provides a pathway to 1,2-dicarbonyl compounds.

A notable method for this transformation is the in situ hypoiodite-catalyzed oxidative rearrangement of chalcones. This protocol operates under mild and metal-free conditions, offering an environmentally benign alternative to traditional methods that use toxic heavy metals like thallium. acs.org The catalytic system typically involves tetrabutylammonium iodide (TBAI) and an oxidant such as m-chloroperoxybenzoic acid (mCPBA). acs.org Mechanistic studies suggest the involvement of a β-alkoxyl-α-iodoketone intermediate. acs.org This methodology has been shown to be applicable to a variety of chalcone (B49325) derivatives, affording the corresponding 1,2-diketones in good to excellent yields. acs.org

SubstrateCatalyst SystemOxidantSolventYield (%)
ChalconeTBAImCPBANot specifiedGood to Excellent

This table summarizes the key components of the in situ hypoiodite-catalyzed oxidative rearrangement of chalcones. acs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of safer solvents, minimizing waste, and maximizing the efficiency of atom utilization.

Utilization of Environmentally Benign Solvent Systems and Conditions

A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. For the aldol condensation reaction to produce chalcones, which are precursors to the target molecule, solvent-free conditions have been successfully employed. rsc.orgrsc.org This method often involves grinding the reactants (an aldehyde, a ketone, and a solid base like sodium hydroxide) together in a mortar and pestle. rsc.orgrsc.org This approach minimizes waste and simplifies the work-up procedure. rsc.org

Water is another excellent green solvent for certain organic reactions. The benzoin condensation, a reaction that also produces α-hydroxy ketones, can be performed in water using supramolecular catalysis with cyclodextrins. rsc.org These cyclodextrins can create a hydrophobic microenvironment for the reactants, facilitating the reaction in an aqueous medium. rsc.org Ethanol (B145695), a bio-based and less toxic solvent, is also commonly used in greener preparations of benzoin and its derivatives, often in combination with coenzyme catalysts like thiamine hydrochloride (Vitamin B1). worldwidejournals.com

ReactionSolvent SystemCatalyst/ConditionsGreen Advantage
Aldol CondensationSolvent-freeSolid NaOH, grindingMinimizes solvent waste
Benzoin CondensationWaterCyclodextrinsUse of a benign solvent
Benzoin CondensationAqueous EthanolThiamine hydrochlorideUse of a renewable and less toxic solvent

This table highlights environmentally benign solvent systems and conditions for related synthetic transformations. rsc.orgrsc.orgworldwidejournals.com

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Addition reactions, such as the aldol addition that forms the initial β-hydroxy ketone, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. The subsequent dehydration in an aldol condensation reduces the atom economy as a molecule of water is eliminated.

The benzoin condensation, which directly yields an α-hydroxy ketone, can be highly atom-economical. When conducted under phase-transfer catalysis in an aqueous medium, the benzoin condensation can approach 100% atom economy. rsc.org This is because the reaction involves the direct coupling of two aldehyde molecules without the loss of any atoms. rsc.org

Calculating the atom economy for the synthesis of this compound via the aldol addition of benzaldehyde and acetophenone:

Molecular Weight of Benzaldehyde (C₇H₆O): 106.12 g/mol

Molecular Weight of Acetophenone (C₈H₈O): 120.15 g/mol

Molecular Weight of this compound (C₁₅H₁₄O₂): 226.27 g/mol

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (226.27 / (106.12 + 120.15)) x 100 = 100%

This calculation demonstrates the high theoretical atom economy of the aldol addition reaction. Waste minimization is further achieved in solvent-free protocols and by using catalytic rather than stoichiometric amounts of reagents. rsc.org

Advanced Synthetic Techniques

Modern synthetic methodologies aim to improve reaction efficiency, safety, and scalability. For the synthesis of α-hydroxy ketones like this compound, advanced techniques such as flow chemistry are being explored.

Continuous flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, continuous production. The synthesis of α-hydroxymethyl ketones has been demonstrated using a continuous flow reactor, where the in situ depolymerization of paraformaldehyde (a source of formaldehyde) was achieved under optimized conditions. rsc.org While this example uses formaldehyde, the principle can be extended to other aldol-type reactions. The development of a continuous-flow process for the synthesis of pharmaceutical intermediates, which involved steps like α-bromination of a ketone and subsequent reactions, highlights the potential of flow chemistry for multi-step syntheses that could be adapted for the production of this compound and its derivatives.

Continuous Flow Chemistry Applications in the Synthesis of this compound

Continuous flow chemistry offers a promising platform for the synthesis of this compound and its precursors, providing advantages such as enhanced heat and mass transfer, improved safety, and potential for scalability. purdue.edu While specific literature detailing a continuous flow process exclusively for this compound is limited, the principles can be applied to the key reactions involved in its synthesis, such as the aldol and benzoin condensations.

The benzoin condensation, a classic carbon-carbon bond-forming reaction between two aromatic aldehydes, is a viable route to α-hydroxy ketones and has been explored in continuous flow systems. researchgate.net N-heterocyclic carbenes (NHCs) are effective catalysts for this transformation and their immobilization on a solid support allows for their use in packed-bed reactors within a continuous flow setup. researchgate.net This approach facilitates catalyst recycling and process intensification. researchgate.net

For instance, the benzoin condensation of benzaldehyde can be performed in a continuous flow reactor using a supported NHC catalyst. The reaction parameters can be systematically optimized to achieve high conversion and selectivity.

Table 1: Illustrative Parameters for Continuous Flow Benzoin Condensation

ParameterValue
Catalyst Immobilized N-heterocyclic Carbene (NHC)
Substrate Benzaldehyde
Solvent Isopropanol
Temperature Ambient to elevated
Residence Time Varied to optimize conversion
Flow Rate Adjusted based on reactor volume and desired residence time

Similarly, the aldol condensation of benzaldehyde and acetophenone, a direct route to a precursor of this compound, is amenable to continuous flow processing. The reaction typically involves a base catalyst and the precise control over reaction time and temperature afforded by flow reactors can minimize the formation of byproducts.

Table 2: Conceptual Parameters for Continuous Flow Aldol Condensation of Benzaldehyde and Acetophenone

ParameterValue
Reactants Benzaldehyde, Acetophenone
Catalyst Base (e.g., Sodium Hydroxide)
Solvent Ethanol/Water mixture
Reactor Type Microreactor or Packed-Bed Reactor
Temperature Controlled via heating/cooling module
Residence Time Optimized for maximum yield

The advantages of employing continuous flow for these syntheses include:

Enhanced Safety: Small reactor volumes and efficient heat exchange mitigate the risks associated with exothermic reactions. purdue.edu

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and selectivity.

Scalability: Scaling up production is often more straightforward in continuous flow systems compared to batch processes. purdue.edu

Automation: Continuous flow setups can be automated for prolonged and unattended operation.

Further research into the direct continuous flow synthesis of this compound would involve the optimization of the aldol condensation between benzaldehyde and acetophenone in a flow reactor, potentially utilizing a packed-bed reactor with a solid-supported base catalyst to simplify purification.

Mechanistic Investigations of 1 Hydroxy 1,3 Diphenylpropan 2 One Formation and Reactions

Elucidation of Reaction Mechanisms in Carbon-Carbon Bond Formation

The creation of the carbon-carbon bond in 1-hydroxy-1,3-diphenylpropan-2-one is a classic example of umpolung (polarity inversion) chemistry, where the typical electrophilic character of an aldehyde's carbonyl carbon is reversed to become nucleophilic.

Detailed Mechanistic Pathways of Enzyme-Catalyzed Condensations

The primary route to this compound, commonly known as benzoin (B196080), is the benzoin condensation. In biological systems and biomimetic syntheses, this reaction is often catalyzed by enzymes, or more simply by thiamine (B1217682) (Vitamin B1) and its pyrophosphate derivative (TPP), which act as a coenzyme. nih.govlibretexts.org The mechanism of thiamine-catalyzed benzoin condensation provides a detailed blueprint for the formation of this α-hydroxy ketone. youtube.com

The catalytic cycle commences with the deprotonation of the acidic proton at the C2 position of the thiazolium ring of thiamine by a base, generating a nucleophilic ylide. youtube.comlatech.edu This ylide then attacks the carbonyl carbon of a benzaldehyde (B42025) molecule in a nucleophilic addition step, forming a tetrahedral intermediate. youtube.com A subsequent proton transfer from the hydroxyl group to the nitrogen of the thiazole (B1198619) ring, followed by deprotonation at the former carbonyl carbon, results in the formation of a key resonance-stabilized carbanion known as the Breslow intermediate. libretexts.org This intermediate embodies the umpolung concept, as the original electrophilic carbonyl carbon is now a potent nucleophile. organic-chemistry.org

This nucleophilic Breslow intermediate then attacks the carbonyl carbon of a second benzaldehyde molecule. libretexts.org The resulting adduct undergoes a final step where the thiamine catalyst is eliminated, regenerating the ylide and yielding the final product, this compound. latech.edu The entire process is a sophisticated cascade of nucleophilic additions, proton transfers, and catalyst regeneration, all orchestrated by the unique electronic properties of the thiamine catalyst. youtube.com

Investigation of Radical Intermediates and Reaction Cascades

While the ionic mechanism of the benzoin condensation is well-established, research has also explored the potential involvement of radical intermediates in the formation and reactions of α-hydroxy ketones. The photochemical decomposition of benzoin and related compounds has been shown to proceed via radical intermediates. nih.gov Electron spin resonance (ESR) spectroscopy has been employed to characterize the radicals produced during the photolysis of benzoin, indicating that photochemical cleavage can generate radical species efficiently. nih.gov

Furthermore, analogies can be drawn from other condensation reactions. For instance, the Cannizzaro reaction, which also involves aldehydes, has been suggested to proceed, at least in part, through a single-electron-transfer (SET) mechanism, leading to the formation of radical intermediates. acs.org This suggests that under certain conditions, the formation of this compound could involve radical pathways.

The generation of ketyl radicals from carbonyl compounds through photoredox catalysis has emerged as a powerful tool in organic synthesis. libretexts.org These ketyl radicals can participate in various carbon-carbon bond-forming reactions. libretexts.org Such photochemical strategies could initiate reaction cascades, where the initial radical species undergoes a series of propagation steps, leading to more complex molecular architectures.

Analysis of Nucleophilic Attack and Electrocyclic Rearrangement Mechanisms in Related Systems

The formation of this compound is fundamentally a nucleophilic addition reaction to a carbonyl group. The carbonyl carbon is electrophilic and is attacked by a nucleophile, leading to a tetrahedral intermediate. pressbooks.pub In the context of the benzoin condensation, the nucleophile is the Breslow intermediate. libretexts.org The reactivity of the aldehyde towards nucleophilic attack is a critical factor, with aldehydes generally being more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

While direct evidence for electrocyclic rearrangements in the primary formation of this compound is scarce, these pericyclic reactions are known to occur in related systems. Electrocyclic reactions involve the concerted formation or breaking of a sigma bond within a conjugated π-system. nih.gov For instance, the Nazarov cyclization is a well-known electrocyclic reaction that converts divinyl ketones into cyclopentenones. nih.gov It is conceivable that derivatives of this compound, particularly if further functionalized to contain conjugated systems, could undergo such rearrangements under thermal or photochemical conditions.

Furthermore, α-hydroxy ketones can undergo cyclization and rearrangement reactions with other reagents. For example, their reaction with trifluoromethyl N-acylhydrazones can lead to the synthesis of multi-substituted trifluoromethyloxazolines through a [3+2] cyclization/rearrangement pathway. masterorganicchemistry.com

Proposed Mechanisms for Oxidative Transformations and Dearomatization

The α-hydroxy ketone moiety in this compound is susceptible to oxidative transformations. A common reaction is the oxidation of benzoin to benzil (B1666583) (1,2-diphenylethane-1,2-dione). This can be achieved using various oxidizing agents, including catalytic systems with molecular oxygen or hydrogen peroxide. researchgate.net The mechanism of these oxidations can vary, but often involves the initial formation of an intermediate that facilitates the removal of the hydroxyl proton and the adjacent methine proton.

The oxidative cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon is another important transformation. This can be achieved using reagents like lead tetraacetate or through catalytic methods. acs.orgrsc.org For instance, a nucleophilic iron-oxygen oxidant, formed in situ, can oxidatively cleave the aliphatic C-C bond of α-hydroxy ketones. nih.gov

Dearomatization strategies, which convert flat aromatic rings into three-dimensional structures, are of significant interest in organic synthesis. nih.gov While direct dearomatization of this compound itself is not commonly reported, related aromatic ketones can undergo such transformations. For example, cathodic reduction can enable a tandem alkylation/dearomatization reaction between quinoline (B57606) derivatives and aryl ketones. nih.gov These processes can be facilitated by the in-situ activation of alcohol intermediates. nih.gov

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for a quantitative understanding of reaction mechanisms, allowing for the determination of rate-limiting steps and the influence of various parameters on reaction efficiency.

Determination of Reaction Rate Constants and Activation Parameters

The kinetics of the thiamine-catalyzed benzoin condensation have been investigated to elucidate the rate-determining steps. Studies have shown that the reaction order with respect to benzaldehyde can be close to one. acs.org However, more detailed kinetic analyses using triazolium ion pre-catalysts have revealed more complex behavior. rsc.org At high aldehyde concentrations, a plateau in the initial rate is observed, suggesting a change in the rate-limiting step. rsc.org This has been interpreted as the Breslow-intermediate forming step becoming rate-limiting under these conditions. rsc.org

The following table summarizes some of the key findings from kinetic studies of the benzoin condensation and related reactions.

Catalyst SystemReaction Order (Benzaldehyde)Rate-Limiting Step(s)Hammett ρ-valueReference
Thiazolium ion~1Partially rate-determining: adduct formation, Breslow intermediate formation, product formation- acs.org
Triazolium ionsVariable (approaches 0 at high concentration)Low [aldehyde]: Breslow-intermediate and benzoin formation are partially rate-limiting. High [aldehyde]: Breslow-intermediate formation is more rate-limiting.+1.66 rsc.org

Table 1: Summary of Kinetic Data for the Benzoin Condensation.

Kinetic studies have also been performed on the reactions of radical species relevant to α-hydroxy ketones. For example, the rate coefficients for the reactions of hydroxyl radicals with various ketones have been measured. nih.gov These studies provide valuable data on the reactivity of radical intermediates that could be involved in side reactions or alternative pathways in the synthesis and transformation of this compound.

The activation parameters, such as activation energy, provide further insight into the energy profile of the reaction. For the thiamine-catalyzed benzoin condensation, the catalyst lowers the activation energy barrier for the reaction to proceed. latech.edu While specific activation energy values for the formation of this compound are not always reported in a standardized format, the relative rates of reaction with different catalysts and substrates provide a qualitative understanding of these parameters. For instance, the observation of a large inverse solvent isotope effect (k_D/k_H ≈ 5.9) in deuteriomethanol for the thiazolium-catalyzed reaction is consistent with the proposed kinetic scheme involving pre-equilibrium proton transfers. acs.org

Influence of Reaction Conditions (e.g., pH, Solvent Polarity, Temperature) on Reaction Kinetics

The kinetics of reactions forming α-hydroxy ketones, structurally similar to this compound, are highly sensitive to the surrounding reaction conditions. The classic benzoin condensation, which synthesizes benzoins from aldehydes, serves as a well-studied model for the formation of these types of compounds. pharmaguideline.comorganic-chemistry.orgwikipedia.org Key factors such as solvent choice, pH, and temperature play a critical role in dictating the reaction rate and efficiency.

pH and Catalysis: The benzoin condensation is catalyzed by nucleophiles like cyanide or N-heterocyclic carbenes (derived from thiazolium salts). wikipedia.org The reaction rate is dependent on the concentration and nature of the catalyst. For instance, in the cyanide-catalyzed mechanism, the initial step is the nucleophilic attack of the cyanide ion on an aldehyde, a step that is reversible and influenced by the solution's pH. organicchemistrytutor.combyjus.com Similarly, for thiazolium salt catalysts, a base is required to deprotonate the salt to form the active N-heterocyclic carbene catalyst, making the pH of the medium a critical parameter. latech.edu

Temperature: Temperature influences reaction rates according to the Arrhenius equation, where higher temperatures generally lead to faster reactions. However, for reactions where selectivity is important, such as asymmetric synthesis, lower temperatures are often employed to enhance the energy difference between competing diastereomeric transition states, leading to higher product purity.

The following table summarizes the effect of changing the aldehyde from benzaldehyde (PhCHO) to its deuterated form (PhCDO) and the solvent from methanol (B129727) (CH₃OH) to deuterated methanol (CD₃OD) on the kinetics of the thiazolium-catalyzed benzoin condensation. acs.org

Kinetic Isotope EffectSystemValue (k_H/k_D)Implication
Normal Deuterium (B1214612) KIEPhCHO vs. PhCDO~3.4C-H bond cleavage is part of the rate-determining step.
Inverse Solvent KIECH₃OH vs. CD₃OD~0.17 (k_D/k_H ≈ 5.9)Proton transfer from the solvent is involved in a pre-equilibrium step.

This interactive table is based on data for the thiazolium ion-catalyzed benzoin condensation, a model reaction for the formation of α-hydroxy ketones. acs.org

Kinetic Modeling and Simulation of Complex Reaction Systems

Kinetic modeling is an essential tool for deciphering the multi-step mechanisms of complex reactions like the benzoin condensation. acs.org Such models allow for a quantitative understanding of how the concentrations of reactants, intermediates, and products evolve over time. By simulating the reaction under various conditions, these models can predict reaction outcomes and help optimize for yield and selectivity.

In the thiazolium-catalyzed benzoin condensation, kinetic studies using ¹H NMR spectroscopy have allowed for the determination of rate constants for the three primary kinetically significant steps. acs.org The modeling revealed that all three steps—formation of the Breslow intermediate, its reaction with a second aldehyde molecule, and the final catalyst regeneration—are partially rate-determining. acs.org This contrasts with simpler models where a single, slow rate-determining step is assumed.

Computational methods, such as Density Functional Theory (DFT), are also employed to model reaction energy profiles. For the cyanide-catalyzed benzoin condensation, DFT calculations have identified seven distinct transition states. researchgate.net These simulations confirmed that the C-C bond formation step has the highest activation energy, making it the primary rate-determining step, though other steps also have significant energy barriers. researchgate.net

Kinetic models for the photochemical reactions of α-hydroxy ketones are also crucial. These compounds are known as Norrish Type I photoinitiators, meaning they undergo α-cleavage upon absorbing UV light to form radical species. psu.edulibretexts.org Kinetic simulations, often combined with data from time-resolved spectroscopy, can model the rates of photo-cleavage, radical recombination, and reactions with other molecules, providing a complete picture of the photopolymerization process they initiate.

Intermediate Characterization and Detection

Spectroscopic Analysis of Transient Species (e.g., Laser Flash Photolysis)

Laser Flash Photolysis (LFP) is a paramount technique for studying the highly reactive, short-lived intermediates generated during the reactions of this compound and related compounds. As an α-hydroxy ketone, its most significant reaction is the photochemical α-cleavage (Norrish Type I reaction) that occurs upon UV irradiation. psu.edulibretexts.org

LFP experiments on model α-hydroxy ketones, such as 2-hydroxy-2-methyl-1-phenylpropanone, have been used to directly observe the transient species formed after the initial photocleavage. psu.edu Upon absorption of a photon, the ketone is excited to a triplet state (T₁), which then rapidly cleaves at the C-C bond adjacent to the carbonyl group. This cleavage generates a benzoyl radical and a substituted alkyl radical. psu.edu

Key Transient Species Observed in LFP of α-Hydroxy Ketones:

Triplet State (T₁): For some derivatives, a short-lived triplet-triplet absorption can be detected before cleavage occurs. For many α-hydroxy ketones, however, the α-cleavage is extremely fast (k_α > 10⁹ s⁻¹), occurring within the duration of the laser pulse, making the triplet state difficult to observe directly. psu.edu

Benzoyl Radical: This is a primary product of the α-cleavage and has a characteristic transient absorption spectrum.

Alkyl Radical: The corresponding hydroxyl-substituted alkyl radical is also formed. Its detection can be more challenging, but its presence is confirmed by the final products formed. psu.edu

Studies on the photolysis of a structurally related compound, 1,3-dichloro-1,3-diphenylpropane, using LFP have successfully identified the formation of the 3-chloro-1,3-diphenylpropyl radical as a primary intermediate through homolytic C-Cl bond cleavage. acs.orgepa.gov High-intensity laser irradiation could even induce a second photon absorption in the initial radical, leading to further reaction and the detection of a subsequent 1,3-diphenylpropenyl radical. acs.orgepa.gov These studies highlight the power of LFP in mapping complex, multi-step photochemical reaction pathways and identifying the key radical intermediates involved.

Compound ClassTechniqueObserved Transient SpeciesTypical LifetimeReference
α-Hydroxy KetonesLaser Flash PhotolysisBenzoyl Radical, Alkyl RadicalNanoseconds to Microseconds psu.edu
α-Hydroxy KetonesLaser Flash PhotolysisTriplet Excited State (T₁)Nanoseconds (or shorter) psu.edu
1,3-Dihalo-1,3-diphenylpropanesLaser Flash PhotolysisMonoradical (from C-Halogen cleavage)Nanoseconds acs.orgepa.gov

This interactive table presents typical transient species observed during the photolysis of α-hydroxy ketones and related structures.

Isolation and Structural Elucidation of Key Intermediates

While transient species like radicals are too fleeting to be isolated, key intermediates in the formation pathway of α-hydroxy ketones can sometimes be trapped or are stable enough for structural analysis, providing direct proof of the reaction mechanism.

In the cyanide-catalyzed benzoin condensation, the mechanism proceeds through a cyanohydrin intermediate, formed by the addition of the cyanide ion to an aldehyde. organicchemistrytutor.combyjus.com This is followed by deprotonation to form a resonance-stabilized carbanion (an umpolung of the aldehyde's normal reactivity), which is the key nucleophilic intermediate that attacks a second aldehyde molecule. organic-chemistry.orgwikipedia.org While these intermediates are part of a catalytic cycle and not typically isolated from the main reaction, their existence is supported by extensive mechanistic and kinetic studies. acs.orgresearchgate.net In a related reaction, stable N-heterocyclic carbene-aldehyde adducts (the Breslow intermediate) have been isolated and characterized, lending strong support to the proposed catalytic cycle.

In the context of the reactions of α-hydroxy ketones, particularly photochemical rearrangements, the intermediates are diradicals. While these cannot be isolated, their existence is unequivocally confirmed by the structure of the final, stable photoproducts. For example, the photolysis of certain cyclic α-hydroxy ketones leads to specific ring-contracted or rearranged products that can only be explained by the formation and subsequent reaction of a diradical intermediate. researchgate.net The structure of these final products, elucidated by techniques like NMR spectroscopy and X-ray crystallography, serves as a "fossil record" of the transient species that preceded them. For example, photolysis of 5-hydroxy-5β-cholest-3-en-6-one results in specific seco- and indenylacetaldehyde products, whose formation is rationalized through the behavior of an initial acyl-allyl diradical intermediate. researchgate.net

Reactivity and Transformational Chemistry of 1 Hydroxy 1,3 Diphenylpropan 2 One

Derivatization Strategies of the Hydroxy and Ketone Moieties

The presence of both a hydroxyl and a carbonyl group offers multiple avenues for derivatization. Strategic manipulation of these groups allows for the synthesis of a variety of related compounds and intermediates.

The ketone functionality of 1-hydroxy-1,3-diphenylpropan-2-one readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes. This reaction is a standard method for the characterization and transformation of carbonyl compounds. arpgweb.comnih.gov The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding oxime.

A pertinent example is the preparation of l-1-phenyl-1-hydroxy-2-propanone oxime from its parent ketone, which proceeds with high efficiency. google.com Similarly, 1,3-diphenylpropan-2-one, the parent ketone lacking the C1-hydroxyl group, forms a stable oxime whose crystal structure has been characterized. researchgate.net Based on these precedents, the reaction of this compound with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521) or pyridine (B92270) in a suitable solvent such as ethanol (B145695) is expected to produce this compound oxime. arpgweb.com

Reaction Scheme: Oximation of this compound

Reactant Reagents Product

The differential reactivity of the hydroxyl and ketone groups allows for selective transformations. The choice of reagents and reaction conditions determines which functional group is modified.

Protection of the Hydroxyl Group: The secondary alcohol can be selectively protected using various protecting groups to allow for subsequent reactions at the ketone carbonyl. For instance, acylation with acid chlorides or anhydrides under basic conditions can form esters. Silyl (B83357) ethers can be formed by reacting the alcohol with silyl halides (e.g., TBDMSCl) in the presence of a base like imidazole. The resulting protected α-hydroxy ketone can then undergo reactions typical of ketones. nih.gov

Protection of the Ketone Group: Conversely, the ketone can be selectively protected, most commonly as a cyclic acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol under acidic catalysis). This protection allows for transformations to be carried out on the free hydroxyl group, such as oxidation or esterification.

Interconversion: The hydroxyl group can be converted into a better leaving group, for example by tosylation with tosyl chloride. This facilitates nucleophilic substitution reactions at the C1 position. Such interconversions are fundamental in using α-hydroxy ketones as versatile building blocks in organic synthesis. rsc.org For example, α-hydroxy ketones can be transformed into O-methyl-protected diosphenols in a single step. acs.org

Oxidation Reactions

Oxidation of this compound can be directed selectively at the secondary alcohol or can proceed with cleavage of the carbon-carbon backbone.

The secondary alcohol at the C1 position can be selectively oxidized to a carbonyl group, yielding the corresponding α-diketone, 1,3-diphenylpropane-1,2-dione . A variety of oxidizing agents can accomplish this transformation. Reagents such as chromium-based oxidants (e.g., PCC, PDC) or Swern and Dess-Martin oxidations are effective. Furthermore, catalytic methods employing ruthenium or palladium have been developed for the selective oxidation of alcohols. organic-chemistry.org For instance, a catalyst system of RuCl₃ with Oxone has been used for the regioselective oxidation of vic-diols to α-ketols. organic-chemistry.org

Table of Oxidation Reactions

Starting Material Reagent/Catalyst Product
This compound Dess-Martin Periodinane 1,3-Diphenylpropane-1,2-dione

Under specific oxidative conditions, the carbon-carbon bond between the hydroxyl- and keto-bearing carbons (C1-C2 bond) can be cleaved. This reaction is a known transformation for α-hydroxy ketones. Iron-based oxidants, for example, have been shown to cleave the aliphatic C-C bonds of α-hydroxy ketones, yielding a mixture of a carboxylic acid and a ketone. organic-chemistry.org In the case of this compound, oxidative cleavage would be expected to yield benzoic acid (from the C1-phenyl fragment) and phenylacetic acid (from the C2-C3 fragment after further oxidation).

The α-diketone product from the initial oxidation, 1,3-diphenylpropane-1,2-dione, can also undergo rearrangements. A classic reaction of α-diketones is the benzilic acid rearrangement , which occurs under basic conditions. While the classic example involves benzil (B1666583) (1,2-diphenylethane-1,2-dione), the principle can be applied to other α-diketones. Treatment of 1,3-diphenylpropane-1,2-dione with a strong base like potassium hydroxide would lead to the formation of a salt of 2-hydroxy-2,3-diphenylpropanoic acid.

Another potential rearrangement is the α-ketol rearrangement, where treatment with acid or base can induce a 1,2-shift of a substituent. organicreactions.org

Reduction Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol, affording the corresponding 1,2-diol, 1,3-diphenylpropane-1,2-diol . This transformation can be achieved using a variety of reducing agents.

Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will effectively reduce the ketone. The stereochemical outcome of the reduction is of significant interest. The reduction of the prochiral ketone in the chiral environment of the existing C1-hydroxyl group leads to the formation of diastereomers (erythro and threo).

The diastereoselectivity of such reductions can often be controlled by the choice of reducing agent and reaction conditions. Chelation-controlled reductions are particularly relevant for α-hydroxy ketones. nih.gov A reducing agent capable of coordinating with both the existing hydroxyl group and the ketone carbonyl, such as those containing zinc or using Red-Al, can lead to highly stereoselective formation of the syn (or erythro) 1,2-diol. nih.gov Non-chelating conditions, in contrast, may favor the anti (or threo) diastereomer, as predicted by the Felkin-Anh model.

Furthermore, the oxime derivative, this compound oxime, can be reduced to the corresponding amino alcohol, 2-amino-1,3-diphenylpropan-1-ol. Catalytic hydrogenation using catalysts like Raney nickel or nickel-aluminum alloys is an effective method for this transformation. google.com

Stereoselective Reduction to Chiral 1,3-Diols

The reduction of the ketone in this compound can lead to the formation of 1,3-diphenyl-1,2-propanediol, a chiral 1,2-diol. However, the focus of this section is on the generation of chiral 1,3-diols, which would formally derive from the reduction of the corresponding β-hydroxy ketone isomer, 3-hydroxy-1,3-diphenylpropan-1-one (B8639201). The principles of stereoselective reduction of β-hydroxy ketones are well-established and highly relevant to the broader class of hydroxy ketones to which our subject molecule belongs.

The stereoselective reduction of β-hydroxy ketones is a powerful strategy for the synthesis of syn- and anti-1,3-diols, which are important structural motifs in many natural products. The stereochemical outcome is often dictated by the choice of reducing agent and the presence of chelating or directing groups.

One effective method involves chelation control. For instance, the reduction of β-hydroxy ketones with catecholborane has been shown to produce syn-1,3-diols with high stereoselectivity. acs.org This selectivity arises from the formation of a cyclic boronate ester intermediate, which directs the hydride delivery from the reducing agent to a specific face of the carbonyl group. Similarly, the use of terphenylboronic acid can facilitate the stereoselective reduction of acyclic and cyclic β-hydroxy ketones to furnish syn-1,3-diols almost exclusively. capes.gov.br

In a related context, the reduction of protected α-hydroxy ketones using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is a highly efficient method for producing anti-1,2-diols with excellent diastereoselectivity. organic-chemistry.orgnih.govacs.orgsigmaaldrich.com While this applies to the direct reduction of this compound, the underlying principle of chelation control is a key concept in the stereoselective reduction of hydroxy ketones in general.

Furthermore, enzymatic reductions offer a green and highly selective alternative for the synthesis of chiral diols. nih.gov Biocatalytic reduction of aldol (B89426) products, which are β-hydroxy ketones, is a frequently used method. nih.gov The use of albumin in conjunction with sodium borohydride has also been shown to direct the stereoselective reduction of β-hydroxyketones to anti-1,3-diols with high diastereomeric excess. rsc.org

The following table summarizes various approaches to the stereoselective reduction of hydroxy ketones to diols:

Reduction MethodSubstrate TypePredominant Diol IsomerKey Reagents/ConditionsRef.
Catecholborane Reductionβ-Hydroxy ketonesyn-1,3-diolCatecholborane acs.org
Terphenylboronic Acid Directed Reductionβ-Hydroxy ketonesyn-1,3-diolTerphenylboronic acid, reducing agent capes.gov.br
Red-Al ReductionProtected α-hydroxy ketoneanti-1,2-diolRed-Al organic-chemistry.orgnih.govacs.orgsigmaaldrich.com
Albumin-directed Reductionβ-Hydroxy ketoneanti-1,3-diolNaBH₄, bovine or human albumin rsc.org
Enzymatic Reductionβ-Hydroxy ketoneChiral diolEnzymes (e.g., from Saccharomyces cerevisiae) nih.govresearchgate.net

Reduction of the Ketone to Alcohols and Hydrocarbons (e.g., Huang Minlon Reduction)

Beyond the formation of diols, the ketone group of this compound and its isomers can be completely reduced to a methylene (B1212753) group, yielding hydrocarbons, or reduced to a secondary alcohol.

A notable example is the Huang-Minlon reduction, a modification of the Wolff-Kishner reduction, which is performed under basic conditions. A patent describes the Huang-Minlon reduction of 3-hydroxy-1,3-diphenyl-1-propanone, an isomer of our target molecule, to yield 1,3-diphenyl-1-propanol. This reaction involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

The general mechanism of the Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas to form a carbanion, which is then protonated to give the alkane. Because it is carried out in strong base, the Wolff-Kishner reduction is suitable for substrates that are sensitive to acid.

Conversely, the Clemmensen reduction offers an acidic alternative for the deoxygenation of ketones to hydrocarbons. This method employs zinc amalgam and concentrated hydrochloric acid. However, the strongly acidic conditions may not be compatible with the hydroxyl group present in this compound, potentially leading to side reactions such as elimination or rearrangement.

The following table outlines common methods for the reduction of ketones to alcohols and hydrocarbons:

Reduction MethodProduct TypeReagents and ConditionsApplicability Notes
Huang-Minlon Reduction Alcohol/HydrocarbonHydrazine hydrate, KOH, ethylene glycol, heatSuitable for base-stable compounds. A patent describes its use on an isomer to produce an alcohol.
Wolff-Kishner Reduction HydrocarbonHydrazine hydrate, strong base (e.g., KOH, NaOEt), heatBasic conditions, complementary to Clemmensen reduction.
Clemmensen Reduction HydrocarbonZinc amalgam (Zn(Hg)), concentrated HClAcidic conditions, may cause side reactions with acid-sensitive groups.

Carbon-Carbon Bond Transformations

The carbon framework of this compound is amenable to a variety of transformations, including fragmentation, rearrangement, and elaboration into more complex structures. These reactions leverage the unique reactivity imparted by the adjacent hydroxyl and carbonyl groups.

Reactions Involving Fragmentation and Rearrangement Pathways

A characteristic reaction of α-hydroxy ketones is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group. organic-chemistry.orgnih.govacs.orgorganicreactions.orgresearchgate.net This rearrangement can be induced by acid, base, or heat and is a reversible process that favors the formation of the more thermodynamically stable α-hydroxy carbonyl compound. For this compound, this could involve the migration of a phenyl group.

Another significant reaction pathway involves carbon-carbon bond cleavage through a retro-benzoin condensation mechanism. While the benzoin (B196080) condensation is a classic C-C bond-forming reaction, the reverse process can be induced in α-substituted benzoins. Treatment of an α-substituted benzoin with a cyanide catalyst can lead to the cleavage of the C-C bond between the carbonyl carbon and the α-carbon. This reaction provides a method for the synthesis of ketones from benzoin derivatives.

Elaboration of the Carbon Skeleton to More Complex Structures

The structure of this compound serves as a valuable starting point for the synthesis of more elaborate molecules, particularly heterocyclic compounds. The corresponding α-haloketone, which can be synthesized from the α-hydroxy ketone, is a versatile intermediate for constructing various ring systems.

For example, α-haloketones can react with o-hydroxycarbonyl compounds to form substituted benzofurans. nih.gov They can also undergo condensation reactions with various nucleophiles to build other heterocyclic scaffolds. The reaction of α-haloketones with N-heterocyclic compounds can lead to quaternization, followed by cycloaddition reactions to form fused pyrrole (B145914) derivatives. nih.gov

The diol products obtained from the stereoselective reduction of this compound (as discussed in section 4.3.1) are also valuable precursors for further synthetic transformations. The two hydroxyl groups can be differentially protected and then selectively functionalized to introduce new carbon-carbon or carbon-heteroatom bonds, thereby extending the carbon skeleton and building molecular complexity. For instance, the diols can be converted to cyclic ethers or used in the synthesis of chiral ligands for asymmetric catalysis. sctunisie.org The synthesis of complex molecules often relies on the strategic use of such multi-step sequences starting from readily available building blocks. syrris.jpvapourtec.comresearchgate.netlboro.ac.uk

The following table provides examples of how the carbon skeleton of α-hydroxy ketones can be elaborated:

Reaction TypeIntermediateReagents/ConditionsResulting StructureRef.
Heterocycle Synthesis α-Haloketoneo-Hydroxycarbonyl compoundSubstituted benzofuran nih.gov
Heterocycle Synthesis α-HaloketoneN-Heterocycle, then alkene/alkyneFused pyrrole derivative nih.gov
Further Functionalization Chiral 1,3-diolProtection/activation, nucleophilic substitutionExtended carbon skeleton, cyclic ethers sctunisie.org

Stereochemical Control and Asymmetric Synthesis Involving 1 Hydroxy 1,3 Diphenylpropan 2 One

Enantioselective Synthesis and Derivatization

The enantioselective synthesis of 1-hydroxy-1,3-diphenylpropan-2-one and its derivatives focuses on the creation of a specific enantiomer, a critical step for applications where biological activity is dependent on a single stereoisomer.

Chiral induction is the process of transferring chirality from a chiral molecule to a new stereocenter. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

One prominent strategy for inducing chirality in the synthesis of β-hydroxy ketones, a class of compounds to which this compound belongs, is through asymmetric aldol (B89426) reactions. A patent describes a method for the catalytic synthesis of the related isomer, 3-hydroxy-1,3-diphenyl-1-propanone, using L-proline or D-proline as an asymmetric catalyst. google.com This organocatalytic approach, which involves the reaction of benzaldehyde (B42025) and acetophenone, can yield products with high purity. google.com The choice of the L- or D-proline catalyst dictates which enantiomer of the product is formed.

Chiral auxiliaries are another powerful tool for stereochemical control. wikipedia.orgsigmaaldrich.com These are chiral compounds that are temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, can be used in aldol reactions to achieve high levels of diastereoselectivity. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and recycled. sigmaaldrich.com While not specifically detailed for this compound in the available literature, this well-established methodology is a viable pathway for its enantioselective synthesis. The general principle involves attaching the chiral auxiliary to one of the precursor fragments, performing the key bond-forming reaction, and then removing the auxiliary to afford the enantiomerically enriched target molecule.

Palladium-catalyzed asymmetric allylic alkylation is another sophisticated method for creating chiral centers. This has been successfully applied to the synthesis of α-quaternary lactams with excellent yields and enantioselectivities. escholarship.org The extension of this methodology to suitable precursors could provide a route to enantiomerically enriched derivatives of this compound.

Table 1: Examples of Chiral Induction Strategies

Method Chiral Source Product Type Key Features
Organocatalysis L-proline or D-proline β-Hydroxy ketone Low-cost catalyst, high product purity. google.com
Chiral Auxiliary Oxazolidinones Aldol adducts High diastereoselectivity, auxiliary is recyclable. wikipedia.org
Metal Catalysis Palladium-Chiral Ligand α-Quaternary lactams High yields and enantioselectivities. escholarship.org

Once an enantiomerically enriched sample of this compound is synthesized, determining its absolute configuration is essential. Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for this purpose. mtoz-biolabs.comnih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com

The absolute configuration of a molecule can be determined by comparing its experimental CD spectrum to the spectra of standards with known configurations or to spectra predicted by computational methods. organic-chemistry.org For α-hydroxy ketones, the Cotton effect in the CD spectrum, which corresponds to the n→π* transition of the carbonyl chromophore, is particularly informative. The sign of this Cotton effect can often be correlated with the absolute stereochemistry at the α-carbon.

For example, a study on α-chiral cyclohexanones demonstrated that their handedness could be discriminated using CD spectroscopy by monitoring the metal-to-ligand charge transfer bands of their complexes with a chiral copper(I) reagent. nih.gov This approach allows for the rapid determination of enantiomeric excess and could be adapted for this compound. Another method involves comparing the CD spectrum of a 1-carboxyethyl substituted sugar with that of (R)- and (S)-lactic acid to determine its absolute configuration. nih.gov This highlights the principle of using known chiral compounds as a reference.

The general steps for determining absolute configuration using CD spectroscopy are:

Record the CD spectrum of the purified enantiomer.

Compare the spectrum to that of a known standard or a computationally predicted spectrum.

Assign the absolute configuration based on the sign and intensity of the key Cotton effects. mtoz-biolabs.com

Diastereoselective Transformations

When a molecule already contains a stereocenter, subsequent reactions that create a new stereocenter can lead to the formation of diastereomers. Diastereoselective transformations aim to control the formation of these diastereomers, favoring one over the other.

In substrate-controlled diastereoselectivity, the existing stereocenter in the starting material dictates the stereochemical outcome of the reaction. The reduction of the carbonyl group in β-hydroxy ketones, such as this compound, to form a 1,3-diol is a classic example. The Felkin-Anh or Cornforth models are often used to predict the stereochemical outcome of the nucleophilic attack on the carbonyl group.

The stereoselectivity of the reduction of β-hydroxy ketones is highly dependent on the reaction conditions and the reducing agent used. For instance, the reduction of 1,3-diketones and β-hydroxyketones with sodium borohydride (B1222165) in the presence of bovine or human albumin can be highly stereoselective, yielding anti-1,3-diols with high diastereomeric excess. rsc.org In the absence of the protein, the reaction typically results in a nearly 1:1 mixture of syn and anti diols. rsc.org This indicates that the protein environment creates a chiral pocket that directs the approach of the reducing agent.

Named reactions such as the Narasaka-Prasad reduction, which often employs a boron chelating agent followed by a hydride source, are known to favor the formation of syn-1,3-diols. The chelation of the boron reagent to both the hydroxyl and carbonyl oxygens creates a rigid six-membered ring intermediate, which directs the hydride attack from the less hindered face.

Reagent-controlled diastereoselectivity relies on the use of a chiral reagent to control the stereochemical outcome, often overriding the directing influence of the substrate's existing stereocenter.

The Evans-Saksena reduction is a powerful method for the diastereoselective reduction of β-hydroxy ketones to afford anti-1,3-diols. This method typically uses a trialkylborane and sodium borohydride. The choice of the boron reagent is crucial in directing the stereoselectivity.

The stereodivergent synthesis of syn- and anti-9-hydroxyhomoisoflavanone, which are β-hydroxy chroman-4-ones, illustrates the power of reagent and method selection. researchgate.net A reductive aldol reaction or a Morita-Baylis-Hillman reaction followed by a syn-selective 1,4-reduction can provide access to both diastereomers. researchgate.net

Table 2: Diastereoselective Reductions of β-Hydroxy Ketones

Reaction Reagents Major Diastereomer
Narasaka-Prasad Reduction Boron chelating agent, NaBH₄ syn-1,3-diol
Evans-Saksena Reduction Trialkylborane, NaBH₄ anti-1,3-diol
NaBH₄ / Albumin NaBH₄, Bovine or Human Albumin anti-1,3-diol rsc.org

Enzymatic and Biocatalytic Stereoselectivity

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions, making them attractive alternatives to traditional chemical methods. nih.govnih.gov Biocatalysis can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of a single enantiomer from a prochiral substrate.

For α-hydroxy ketones, enzymes such as reductases can be used for the stereoselective reduction of the carbonyl group. For example, a butanediol (B1596017) dehydrogenase from Bacillus clausii has been shown to stereoselectively reduce various diketones and α-hydroxy ketones. nih.gov Similarly, a NADPH-dependent benzil (B1666583) reductase from Pichia glucozyma is effective in the selective reduction of a broad range of aromatic ketones, often with high stereoselectivity. unimi.it

Kinetic resolution using enzymes is another common strategy. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are frequently used for this purpose. For instance, the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, a structurally related β-hydroxy ester, has been achieved with high enantiomeric excess using lipase (B570770) from Pseudomonas cepacia (PCL). scielo.brresearchgate.net This suggests that a similar lipase-catalyzed resolution of a suitable ester derivative of this compound could be a viable route to obtaining it in enantiomerically pure form.

The advantages of using biocatalysts include:

High enantioselectivity and regioselectivity. nih.gov

Mild reaction conditions (temperature, pressure, and pH).

Reduced environmental impact.

Table 3: Examples of Biocatalytic Transformations for Chiral Alcohols and Ketones

Enzyme Type Transformation Substrate Class Key Outcome
Reductase Asymmetric Reduction Aromatic ketones High enantiomeric excess of the corresponding alcohol. unimi.it
Dehydrogenase Stereoselective Reduction Diketones, α-hydroxy ketones Formation of specific stereoisomers of diols or hydroxy ketones. nih.gov
Lipase Kinetic Resolution Racemic β-hydroxy esters Separation of enantiomers with high enantiomeric excess. scielo.brresearchgate.net

Bioreduction for Chiral Hydroxy Ketone and Diol Formation

Biocatalytic reduction of α-hydroxy ketones and related diketones is a well-established method for producing enantiomerically enriched vicinal diols and other chiral building blocks. nih.govnih.gov These reactions are often carried out using whole-cell biocatalysts, such as yeasts, or isolated enzymes like alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). nih.govresearchgate.net The microorganisms provide the necessary redox machinery and cofactors (e.g., NADPH) for the reduction process. nih.govnih.gov

In the context of producing chiral diols from phenyl-substituted ketones, various yeast strains have demonstrated high efficiency and stereoselectivity. For instance, the bioreduction of the related compound 3-hydroxy-1,3-diphenylpropan-1-one (B8639201) has been studied, offering insight into the potential transformations for this compound. The reduction of this β-hydroxy ketone can yield both chiral hydroxy ketones and diols, with the stereochemical outcome being highly dependent on the specific yeast strain used.

For example, the yeast Rhodotorula rubra has been used to refine a chemocatalytically synthesized mixture of 3-hydroxy-1,3-diphenylpropan-1-one, achieving a high enantiomeric excess. The biocatalytic reduction of prochiral ketones using various microorganisms is a standard approach for synthesizing chiral alcohols, often achieving high conversions and excellent enantioselectivity. almacgroup.compsu.edu

The table below illustrates the outcomes of bioreduction on 3-hydroxy-1,3-diphenylpropan-1-one using different yeast strains, which serves as a model for the potential stereoselective bioreduction of this compound.

Table 1: Bioreduction of 3-Hydroxy-1,3-diphenylpropan-1-one by Different Yeast Strains

Yeast Strain Product Yield (%) Enantiomeric Excess (ee) (%) Diol Product (%)
Rhodotorula rubra MIM 147 (R)-Hydroxy Ketone 91 91 -
Saccharomyces cerevisiae - - - 92 (meso-diol)

Data sourced from reference .

The reduction of benzoin (B196080), a structurally similar α-hydroxy ketone, with sodium borohydride is highly diastereoselective, almost exclusively yielding the meso-hydrobenzoin. walisongo.ac.idoc-praktikum.de This inherent selectivity in chemical reductions highlights the potential for achieving high diastereoselectivity in the biocatalytic reduction of this compound to form the corresponding 1,3-diphenylpropane-1,2-diol. The stereospecificity of such reductions can be so high that the reaction mechanism dictates the formation of a particular stereoisomer. odinity.com

Strategies for Improving Enantiomeric Excess and Diastereomeric Ratio in Biocatalysis

While biocatalysis often provides excellent stereoselectivity, further optimization is frequently necessary to achieve the high enantiomeric excess (ee) and diastereomeric ratio (dr) required for applications like pharmaceutical synthesis. Several strategies are employed to enhance the stereochemical control of biocatalytic reductions.

Enzyme Immobilization: Immobilizing enzymes on solid supports is a widely used technique to improve their stability, reusability, and, in many cases, their stereoselectivity. nih.govmdpi.comnih.gov The process of immobilization can induce conformational changes in the enzyme that may enhance its stereospecificity. nih.gov For example, lipases covalently bonded to glyoxyl agarose (B213101) have shown a threefold increase in enantioselectivity. nih.gov Immobilization can be achieved through various methods, including adsorption, covalent binding, entrapment, and encapsulation, each offering distinct advantages. mdpi.commdpi.com The support material itself, which can range from natural polymers like chitosan (B1678972) to synthetic resins, plays a crucial role in the performance of the immobilized enzyme. nih.gov The enhanced stability and ease of product separation make immobilized enzymes particularly attractive for industrial-scale processes. mdpi.comresearchgate.net

Substrate and Enzyme Engineering: Rational design and directed evolution of enzymes are powerful tools for tailoring their catalytic properties, including substrate acceptance and stereoselectivity. nih.govphys.org One innovative approach is the Proline-Induced Loop Engineering Test (PiLoT), which involves mutating proline residues at the interface of secondary structures. phys.org This can increase the flexibility of the enzyme's active site, allowing it to accommodate bulky, non-natural substrates and leading to exceptionally high (S)- or (R)-selectivity (up to >99% ee). phys.org

Furthermore, modifying the substrate itself can significantly influence the stereochemical outcome of a bioreduction. researchgate.net For instance, altering a protecting group on the substrate molecule can dramatically change the diastereomeric excess of the resulting alcohol product. almacgroup.com This strategy, known as substrate control, works by altering the steric and electronic properties of the substrate, thereby influencing how it fits into the enzyme's active site and guiding the stereochemical course of the reaction. researchgate.net These protein-substrate interactions are fundamental to achieving the desired stereoselectivity for molecules with multiple stereocenters. nih.gov

Catalytic Approaches in the Synthesis and Transformation of 1 Hydroxy 1,3 Diphenylpropan 2 One

Role of Transition Metal Catalysts

Transition metals, with their variable oxidation states and ability to coordinate with organic molecules, are powerful tools for catalyzing a variety of transformations involving 1-hydroxy-1,3-diphenylpropan-2-one and related structures. Ruthenium, copper, nickel, and iron complexes have demonstrated significant utility in this context.

Ruthenium-Catalyzed Reactions (e.g., Transfer Hydrogenation, Alkylation)

Ruthenium complexes are well-established catalysts for transfer hydrogenation and alkylation reactions. In transfer hydrogenation, a hydrogen atom is transferred from a donor molecule, often an alcohol like 2-propanol or 2-butanol, to a substrate. uniovi.esnih.gov This method is effective for the reduction of ketones. For instance, ruthenium pincer complexes have been used in the transfer hydrogenation of ortho-hydroxychalcones to yield ortho-hydroxy 1,3-diarylpropanols. uniovi.es The catalytically active species is typically a ruthenium hydride, formed by the reaction of the ruthenium precursor with an alkoxide. uniovi.es The presence of an N-H functionality in the ligand can accelerate the process through a proton shuttling mechanism. uniovi.es

Ruthenium catalysts are also effective in alkylation reactions. Carboxylate-assisted ruthenium(II)-catalyzed direct alkylations of ketimines with unactivated alkyl halides have been demonstrated. acs.org These reactions can be highly chemoselective, allowing for direct alkylations in water or under solvent-free conditions. acs.org Furthermore, ruthenium-catalyzed ortho-C–H bond alkylation of aromatic amides with α,β-unsaturated ketones has been achieved using a removable directing group, representing an efficient use of enones in such transformations. rsc.org An air- and moisture-stable ruthenium catalyst has also been developed for various reactions, including hydrogen deuterium (B1214612) exchange and transfer hydrogenation, showing high reactivity. youtube.com

Table 1: Examples of Ruthenium-Catalyzed Reactions
Reaction TypeCatalyst SystemSubstrate ExampleProduct ExampleKey FeaturesReference
Transfer HydrogenationRuthenium pincer complexes/NaOiPrortho-Hydroxychalconesortho-Hydroxy 1,3-diarylpropanolsMild conditions, short reaction times. uniovi.es uniovi.es
AlkylationRuthenium(II)/Carboxylic acidKetimines and alkyl halidesAlkylated ketiminesBroad applicability and high chemoselectivity. acs.org acs.org
C-H AlkylationRuthenium/8-aminoquinoline directing groupAromatic amides and α,β-unsaturated ketonesortho-Alkylated aromatic amidesHigh functional group tolerance. rsc.org rsc.org
Dimerization[Cp*RuCl(diene)]1,1-Diphenylprop-2-yn-1-olAlkylidenebenzocyclobutenyl alcoholQuantitative conversion at room temperature. mdpi.com mdpi.com
Hydrative Cyclization[CpRu(CH3CN)3]PF6DiynesSubstituted 3-sulfolenesObserved ketone directing effect. nih.gov nih.gov

Copper-Catalyzed Processes (e.g., Asymmetric Boron Conjugate Addition)

Copper catalysts, being abundant and cost-effective, are attractive for various organic transformations. organic-chemistry.orgntu.edu.sg They have been successfully employed in the asymmetric conjugate addition of organoboron reagents to enones. organic-chemistry.orgntu.edu.sgacs.org This reaction is significant for creating carbon-carbon bonds. ntu.edu.sgacs.org Copper complexes of phosphoramidites have shown high efficiency in the asymmetric addition of arylboron reagents to acyclic enones. ntu.edu.sgacs.org A key finding in this area is the identification of a 1,4-insertion mechanism of arylcopper(I), which directly yields O-bound copper enolates, a pathway fundamentally different from the classic oxidative addition/reductive elimination. organic-chemistry.orgntu.edu.sgacs.org

The choice of ligand is critical for achieving high stereoselectivity. For example, spiro-phosphoramidite ligands have provided excellent results. organic-chemistry.org These copper-catalyzed reactions often tolerate air and can be scaled up. ntu.edu.sgacs.org Beyond conjugate additions, copper catalysts are also used in multicomponent cascade reactions to synthesize complex molecules like polyfunctionalized β-ketone sulfones and (Z)-1,2-dihydro-2-iminoquinolines. nih.govrsc.org They have also been utilized in ring-opening cyclizations of hydroxycyclopropanols to produce tetrahydrofurans and tetrahydropyrans. rsc.org

Nickel and Iron Complexes in Dioxygenase Mimicry and Mechanistic Studies

Nickel and iron complexes are instrumental in modeling the active sites of dioxygenase enzymes and for mechanistic investigations. Dioxygenases are enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. mdpi.com Iron complexes with N and O donor ligands are designed to mimic the coordination sphere of catechol dioxygenases. mdpi.com The electronic properties of the ligands influence the Lewis acidity of the iron center, which in turn affects its ability to activate dioxygen and its catalytic activity. mdpi.com

Nickel complexes have also been studied for their dioxygenase-like reactivity. An isolable superoxo-nickel(II) complex has been shown to perform hydrogen-atom abstraction and exhibit dioxygenase-like activity in the oxidation of phenols. nih.gov This reactivity suggests the potential of nickel-dioxygen species as oxidation catalysts. nih.gov Furthermore, nickel and iron complexes with N,P,N-type ligands have been synthesized and characterized for their catalytic properties in reactions like ethylene (B1197577) oligomerization. rsc.orgresearchgate.net Mechanistic studies on these complexes provide insights into the relationship between their structure and catalytic performance. researchgate.net

Rational Design of Ligands and Catalyst Optimization for Selective Transformations

The rational design of ligands is a cornerstone of modern catalysis, aiming to control the reactivity and selectivity of metal catalysts. acs.orgpnas.orgescholarship.orgacs.orgnih.gov For a long time, C2-symmetric ligands were prevalent in asymmetric catalysis. pnas.org However, nonsymmetrical ligands, such as P,N-ligands, have emerged as powerful alternatives, often outperforming their symmetric counterparts. pnas.org The individual optimization of different parts of a ligand can lead to significant improvements in catalyst activity and enantioselectivity. pnas.org

This design approach involves modulating the electronic and steric properties of the ligand to elicit a specific reactivity. acs.org For instance, in the palladium-catalyzed silyl-Heck reaction, a second-generation ligand was developed through rational design, leading to a significant improvement in the yield of allylsilanes by suppressing alkene isomerization. acs.orgnih.gov Computational methods, such as DFT calculations, are increasingly used to understand reaction mechanisms and guide ligand design. organic-chemistry.orgnih.gov By understanding the intricate details of the catalytic cycle, chemists can design more efficient and selective catalysts for desired transformations. acs.orgpnas.orgescholarship.org

Organocatalysis and Biocatalysis

In addition to transition metal catalysis, organocatalysis and biocatalysis offer powerful and often complementary approaches for the synthesis of chiral molecules like this compound.

Enzyme Engineering for Enhanced Specificity and Activity in this compound Systems

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. uni-duesseldorf.de This approach is particularly valuable for the synthesis of enantiomerically pure α-hydroxy ketones due to the high chemo- and stereoselectivity of enzymes. uni-duesseldorf.deacs.org Three main biocatalytic strategies have been developed for this purpose: the use of thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases), hydrolase-catalyzed dynamic kinetic resolutions, and whole-cell redox processes. nih.govacs.org

ThDP-lyases can catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones. acs.org Hydrolases, such as lipases, can resolve racemic mixtures, and when combined with in situ racemization, can achieve high yields and enantiomeric excesses. acs.orgnih.gov Redox processes, using oxidoreductases, can produce enantiopure α-hydroxy ketones through the reduction of α-diketones or the oxidation of vicinal diols. acs.orgacs.org

Enzyme engineering, through techniques like directed evolution and rational design, plays a crucial role in enhancing the specificity and activity of these biocatalysts. nih.gov By modifying the enzyme's structure, researchers can improve its performance for specific substrates and reactions, leading to more efficient and sustainable synthetic processes. nih.govescholarship.orgnih.gov For example, an R-selective transaminase was engineered for the asymmetric amination of a ketone to produce the antidiabetic drug sitagliptin (B1680988) with very high enantiopurity. nih.gov

Table 2: Biocatalytic Approaches for α-Hydroxy Ketone Synthesis
Biocatalytic StrategyEnzyme ClassReaction TypeKey AdvantagesReference
Umpolung CarboligationThiamine diphosphate-dependent lyases (ThDP-lyases)Carboligation of aldehydesForms enantiopure products from inexpensive starting materials. acs.org acs.org
Dynamic Kinetic ResolutionHydrolases (e.g., lipases)Resolution of racematesCan achieve high conversions (>90%) and enantiomeric excesses (>99%). acs.orgnih.gov acs.orgnih.gov
Redox ProcessesOxidoreductases (e.g., dehydrogenases, oxidases)Reduction of α-diketones or oxidation of vicinal diolsProvides access to enantiopure α-hydroxy ketones through different pathways. acs.orgacs.org acs.orgacs.org

Application of Small Molecule Organocatalysts in Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond in this compound is classically achieved through the benzoin (B196080) condensation. beilstein-journals.orgnih.gov This reaction involves the coupling of two aldehydes to form an α-hydroxy ketone, a process that is 100% atom-economic. nih.gov While traditionally catalyzed by cyanide, the field of organocatalysis has introduced powerful, metal-free alternatives, most notably N-heterocyclic carbenes (NHCs). beilstein-journals.orgchimicatechnoacta.ru

NHCs have emerged as a dominant class of organocatalysts for mediating benzoin and benzoin-type reactions. beilstein-journals.orgnih.gov The catalytic cycle, first proposed by Breslow, involves the NHC catalyst inducing a polarity reversal (umpolung) in one of the aldehyde reactants. beilstein-journals.org The NHC adds to an aldehyde, and after a proton transfer, it forms a key nucleophilic species known as the Breslow intermediate. mdpi.com This intermediate then attacks a second aldehyde molecule, leading to the formation of the C-C bond and, after catalyst regeneration, the final α-hydroxy ketone product. beilstein-journals.org

The catalytic activity of NHCs in the benzoin condensation is influenced by their structure, particularly the substituents on the nitrogen atoms. eurjchem.com For instance, studies have shown a correlation between the N-alkyl substituent length and the catalyst's performance. eurjchem.com Chiral NHCs, derived from triazolium salts, have been successfully employed in asymmetric benzoin reactions, yielding products with high enantioselectivity.

Research has demonstrated that pre-formed NHC organocatalysts can achieve faster reaction times compared to those generated in situ. eurjchem.com Heteroaromatic aldehydes have been found to be highly reactive substrates, in some cases leading to nearly quantitative yields of the benzoin product in as little as 30 minutes under mild conditions. eurjchem.com The efficiency of these catalysts highlights the significant progress in organocatalytic methods for the stereospecific and efficient synthesis of α-hydroxy ketones like this compound.

Catalyst TypeReactionKey Features
N-Heterocyclic Carbene (NHC)Benzoin CondensationMetal-free, Umpolung reactivity, High atom economy
Chiral NHCsAsymmetric Benzoin CondensationProvides access to enantiomerically enriched α-hydroxy ketones

Comparative Studies of Heterogeneous vs. Homogeneous Catalysis

The choice between a heterogeneous and a homogeneous catalyst is a critical decision in designing a synthetic process, as it impacts reaction efficiency, product separation, catalyst stability, and recyclability. ethz.cheolss.net

Homogeneous catalysis , where the catalyst is in the same phase as the reactants (typically in a liquid solution), offers several distinct advantages. wikipedia.orgyoutube.com Homogeneous catalysts, such as soluble organometallic complexes or NHCs, generally exhibit higher activity and selectivity. eolss.netyoutube.com This is because every catalytic entity can function as a well-defined active site, allowing for easier mechanistic studies and rational catalyst design for improved performance. ethz.cheolss.net For exothermic reactions, the solvent in a homogeneous system can effectively dissipate heat. wikipedia.org However, the primary drawback is the often difficult and costly separation of the catalyst from the reaction products, which complicates catalyst recycling. ethz.chwikipedia.org Furthermore, homogeneous catalysts often have limited thermal stability. wikipedia.org

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas reaction mixture. eolss.netyoutube.com The most significant advantage of this approach is the straightforward separation of the catalyst from the product mixture, usually by simple filtration. ethz.ch This facilitates easy catalyst recovery and recycling, which is economically and environmentally beneficial. ethz.ch Heterogeneous catalysts are also typically more robust and stable under harsh reaction conditions, such as high temperatures. ethz.ch The main disadvantages include potentially lower activity and selectivity compared to their homogeneous counterparts, often due to the presence of multiple types of active sites on the catalyst surface and potential mass transfer (diffusivity) limitations. ethz.cheolss.net

In the context of synthesizing and transforming this compound, both catalytic systems have been explored. The NHC-catalyzed benzoin condensation is a prime example of homogeneous organocatalysis. beilstein-journals.org Efforts to "heterogenize" homogeneous catalysts aim to combine the high selectivity of the molecular catalyst with the ease of separation of a solid support. eolss.net For the transformation of α-hydroxy ketones, photocatalytic systems have been studied. For example, in the photohydroxymethylation of ketones, homogeneous titanium complexes like TiCl₂(OiPr)₂ were found to be highly efficient, whereas heterogeneous semiconductor catalysts like TiO₂ favored different reaction pathways such as pinacol (B44631) coupling. nih.gov Similarly, in the photo-oxidation of alcohols, a homogeneous TEMPO catalyst showed superior efficiency and stability compared to its heterogenized, immobilized counterpart, which suffered from decreased photocurrent and instability. rsc.org

These examples underscore the trade-offs inherent in the choice between homogeneous and heterogeneous systems. While homogeneous catalysts often provide superior activity and selectivity for specific transformations, the practical advantages of catalyst separation and recycling continue to drive research into developing robust and efficient heterogeneous catalysts. eolss.netrsc.org

Table of Comparative Features: Homogeneous vs. Heterogeneous Catalysis

Computational and Theoretical Chemistry of 1 Hydroxy 1,3 Diphenylpropan 2 One

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-hydroxy-1,3-diphenylpropan-2-one.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of organic molecules, including α-hydroxy ketones like this compound. DFT calculations can elucidate various molecular properties such as optimized geometry, electronic energies, and the distribution of electron density. nih.gov

For related α-hydroxy ketones, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been used to determine key structural parameters including bond lengths, bond angles, and dihedral angles. nih.gov These calculations can also predict the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular electrostatic potential (MEP) maps, generated from DFT calculations, provide a visual representation of the charge distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their nucleophilic character, while regions of positive potential would be associated with the hydrogen atoms, particularly the hydroxyl proton.

Computational Parameter Significance for this compound
Optimized Geometry Provides the most stable three-dimensional arrangement of atoms.
HOMO-LUMO Gap Indicates chemical reactivity and electronic excitation properties.
Molecular Electrostatic Potential (MEP) Maps electron-rich and electron-poor regions, predicting reactive sites.
Natural Bond Orbital (NBO) Analysis Details intramolecular donor-acceptor interactions and charge delocalization.

Theoretical studies on the formation and reactions of α-hydroxy ketones, such as the benzoin (B196080) condensation, provide critical information about the reaction mechanisms. Transition state analysis using DFT can identify the structures of transition states and intermediates along a reaction pathway. rsc.orgresearchgate.net

The benzoin condensation, a classic reaction for the synthesis of α-hydroxy ketones, has been the subject of computational studies to elucidate its mechanism. acs.orgresearchgate.netiisc.ac.in These studies have investigated the key steps, including the formation of the cyanohydrin anion, the C-C bond formation, and the final catalyst regeneration. For the cyanide-catalyzed benzoin condensation, DFT calculations have identified multiple transition states and have shown that the C-C bond formation step is often the rate-determining step. rsc.orgresearchgate.net The activation free energies for these steps can be calculated to understand the reaction kinetics.

Furthermore, the α-ketol rearrangement, an isomerization reaction that α-hydroxy ketones can undergo, can also be studied computationally. wikipedia.orgorganicreactions.org These calculations would involve locating the transition state for the 1,2-migration of a phenyl or benzyl (B1604629) group and determining the relative thermodynamic stabilities of the reactant and product isomers. Such studies are crucial for predicting the feasibility and outcome of such rearrangements under different conditions.

Transformation Computational Insights
Benzoin Condensation Identification of transition states, reaction intermediates, and the rate-determining step. Calculation of activation energies. rsc.orgresearchgate.net
α-Ketol Rearrangement Determination of the transition state for group migration and the relative stabilities of the isomeric α-hydroxy ketones. wikipedia.orgorganicreactions.org
Oxidation/Reduction Modeling the interaction with oxidizing or reducing agents to predict reaction pathways and selectivity.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a way to study the conformational landscape and intermolecular behavior of this compound.

Intermolecular interactions play a crucial role in the solid-state structure and solution behavior of this compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds. The carbonyl group can also act as a hydrogen bond acceptor. These hydrogen bonds can lead to the formation of dimers or larger aggregates. sci-hub.se

The two phenyl rings in the molecule can participate in π-π stacking interactions, which are non-covalent interactions between aromatic rings. nih.govnih.govcore.ac.ukmdpi.com These interactions, along with van der Waals forces, contribute to the crystal packing and can influence the physical properties of the solid material. Computational methods can be used to calculate the energies of these interactions and to predict the preferred packing arrangements in the crystal lattice.

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of this compound.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using DFT methods, often by calculating the magnetic shielding tensors. nih.govnih.govarxiv.orgnih.govlibretexts.orgyoutube.com These predictions are valuable for assigning experimental spectra and for distinguishing between different isomers or conformers.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical infrared (IR) spectrum. nih.govyoutube.com This is useful for assigning the characteristic absorption bands in an experimental IR spectrum, such as the O-H stretch of the hydroxyl group and the C=O stretch of the ketone. libretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. numberanalytics.comnih.govdigitellinc.comnih.govresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and provide insight into the nature of the electronic transitions (e.g., n→π* or π→π*).

Spectroscopic Technique Predicted Parameters Computational Method
NMR Chemical Shifts (1H, 13C), Coupling ConstantsGIAO-DFT nih.gov
IR Vibrational Frequencies and IntensitiesDFT nih.gov
UV-Vis Absorption Wavelengths (λmax), Oscillator StrengthsTD-DFT numberanalytics.com

Chemoinformatics and QSAR Approaches in Related Compound Classes

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish relationships between the chemical structure of compounds and their biological activities or physical properties. While specific QSAR studies on this compound may be limited, the principles can be applied to this class of compounds.

QSAR models are developed by correlating calculated molecular descriptors with experimentally determined activities for a series of related compounds. mdpi.commdpi.com These descriptors can be constitutional, topological, geometrical, or electronic in nature. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds.

Advanced Applications of 1 Hydroxy 1,3 Diphenylpropan 2 One in Organic Synthesis

Building Block for Complex Molecules and Natural Product Synthesis

The inherent reactivity of 1-Hydroxy-1,3-diphenylpropan-2-one makes it a valuable starting point for the synthesis of intricate molecules, including those found in nature.

Role in the Synthesis of Flavonoids and Related Polyketide-Derived Scaffolds

Flavonoids are a major class of polyphenolic natural products. The synthesis of flavonols (3-hydroxyflavones) can be achieved through the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a specific type of precursor molecule known as a chalcone (B49325) (1,3-diaryl-2-propen-1-one). wikipedia.orgmdpi.com The mechanism of the AFO reaction proceeds via the formation of a dihydroflavonol intermediate, which is an isomer of this compound, featuring the characteristic α-hydroxy ketone moiety within a cyclic system. wikipedia.orgbeilstein-archives.org

In this reaction, a 2'-hydroxychalcone (B22705) is treated with alkaline hydrogen peroxide. rsc.orgnih.gov The process involves the oxidation of the chalcone's double bond and subsequent intramolecular cyclization. rsc.orgresearchgate.net The resulting intermediate, a 3-hydroxyflavanone, is essentially a cyclic α-hydroxy ketone, which is then oxidized to the final flavonol product. rsc.org Therefore, the α-hydroxy ketone structural motif, as present in this compound, is fundamental to the formation of these important natural product scaffolds.

Precursor for Chiral 1,3-Diols and β-Amino Alcohols

The functional groups of this compound allow for its conversion into other valuable chiral building blocks, such as 1,3-diols and β-amino alcohols, which are prevalent in many biologically active compounds.

Chiral 1,3-Diols: Chiral 1,3-diols are crucial components in various fields, including pharmaceuticals. A key method for their synthesis is the enantioselective catalytic reduction of β-hydroxy ketones like this compound. nih.gov This transformation converts the ketone group into a secondary alcohol, creating a second stereocenter. High diastereoselectivity can be achieved, for instance, by forming boron chelates which direct the approach of a reducing agent like sodium borohydride (B1222165) to stereoselectively produce syn-1,3-diols. bohrium.com The use of albumin as a directing agent in the reduction of β-hydroxyketones with sodium borohydride has also been shown to be highly stereoselective, yielding anti-1,3-diols. rsc.org Furthermore, engineered ketoreductases can perform asymmetric reduction of related β-hydroxy ketones to furnish chiral 1,3-diols with excellent control over the product's stereochemistry. acs.org

Asymmetric Reduction of Chiral Keto Alcohols to Chiral 1,3-Diols
Keto Alcohol SubstrateChiral 1,3-Diol ProductYield (%)Enantiomeric Excess (ee %)Reference
(R)-4-hydroxy-4-phenyl-2-butanone(2R,4R)-4-phenyl-2,4-butanediol90>99 nih.gov
(R)-4-hydroxy-4-(p-tolyl)-2-butanone(2R,4R)-4-(p-tolyl)-2,4-butanediol88>99 nih.gov
(R)-4-(4-chlorophenyl)-4-hydroxy-2-butanone(2R,4R)-4-(4-chlorophenyl)-2,4-butanediol92>99 nih.gov
(R)-4-(4-fluorophenyl)-4-hydroxy-2-butanone(2R,4R)-4-(4-fluorophenyl)-2,4-butanediol91>99 nih.gov

β-Amino Alcohols: The synthesis of 1,3-amino alcohols from β-hydroxy ketones is another important transformation. An efficient method involves a directed reductive amination. organic-chemistry.org This process uses a titanium reagent, Ti(iOPr)₄, to coordinate with the intermediate imino alcohol, allowing for the stereoselective reduction to the syn-1,3-amino alcohol. organic-chemistry.org This strategy highlights the utility of the β-hydroxy ketone scaffold in accessing the vicinal amino alcohol motif, a key structural element in numerous natural products and pharmaceuticals. nih.gov

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The 1,3-diphenylpropane (B92013) core structure, readily accessible from this compound, serves as a versatile template for developing new therapeutic agents.

Convergent Assembly of Drug Cores and Active Pharmaceutical Ingredient Precursors

The 1,3-diphenylpropan-1-one scaffold is a key intermediate for the convergent synthesis of complex drug candidates. For example, derivatives of this scaffold have been explored as potent cytotoxic agents for cancer therapy. nih.govnih.gov In a convergent approach, the core structure is modified by introducing pharmacologically active moieties. One study demonstrated that adding a tertiary amine side chain, similar to that found in the drug Tamoxifen, to 1,3-diphenyl-3-(phenylthio)propan-1-ones significantly enhances their cytotoxic effects against breast cancer cells. nih.govnih.gov This highlights the role of the core scaffold as a platform for assembling active pharmaceutical ingredients by combining different structural elements known to contribute to biological activity.

Exploration of Structural Analogues and Derivatives with Modified Reactivity Profiles

Modifying the basic structure of this compound leads to analogues with distinct reactivity and biological profiles. These structural adjustments are a key strategy in medicinal chemistry to fine-tune the properties of a lead compound.

For instance, the saturation of the double bond in chalcones to produce their 1,3-diphenylpropan-1-one counterparts can significantly alter their biological activity. While both scaffolds are of interest, studies have shown that these subtle structural changes can switch a compound's function, for example, from a negative to a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net The introduction of hydroxyl or methoxy (B1213986) groups at different positions on the phenyl rings further modifies this activity. Specifically, hydroxylated 1,3-diphenylpropan-1-one derivatives were identified as Type I positive allosteric modulators (PAMs) with analgesic properties, while methoxylated versions acted as negative allosteric modulators (NAMs). researchgate.net

Another modification involves introducing a thioether linkage, leading to 1,3-diphenyl-3-(phenylthio)propan-1-ones. When combined with an aminoethoxy side chain, these analogues show potent cytotoxic activity, demonstrating how structural variation can create compounds with potential anticancer applications. nih.gov The development of derivatives with sulfonamide or azide (B81097) groups has also led to potent and selective COX-2 inhibitors, further illustrating the versatility of the 1,3-diphenylprop-2-en-1-one scaffold for generating compounds with diverse pharmacological effects. nih.gov

Structural Analogues and Their Modified Properties
Analogue ScaffoldKey Structural ModificationModified Reactivity/ApplicationReference
1,3-Diphenylpropan-1-oneHydroxylation of phenyl ringsPositive Allosteric Modulator (PAM) of α7 nAChRs; analgesic properties researchgate.net
1,3-Diphenylpropan-1-oneMethoxylation of phenyl ringsNegative Allosteric Modulator (NAM) of α7 nAChRs researchgate.net
1,3-Diphenyl-3-(phenylthio)propan-1-oneIntroduction of a thioether and an aminoethoxy side chainCytotoxic agent against breast cancer cells nih.govnih.gov
1,3-Diphenylprop-2-en-1-one (Chalcone)Addition of a methanesulfonamido (MeSO₂NH) or azido (B1232118) (N₃) groupSelective COX-2 inhibitor nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research pertinent to 1-Hydroxy-1,3-diphenylpropan-2-one is largely contextual, derived from studies on the broader class of α-hydroxy ketones. These compounds are recognized as valuable intermediates and templates in organic synthesis.

Methodological Advancements in Synthesis:

Biocatalysis: A significant trend is the use of enzymes for the synthesis of α-hydroxy carbonyl compounds. Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligases, for example, are highly effective biocatalysts for creating carbon-carbon bonds to produce these structures from simpler starting materials with high regio- and stereoselectivity. elsevierpure.com Similarly, ene reductases (EREDs) have demonstrated the ability to asymmetrically reduce α,β-dicarbonyl compounds, providing a biocatalytic route to enantiomerically pure α-hydroxy carbonyls. acs.org

Asymmetric Synthesis: The development of asymmetric methods represents a major leap forward. Chiral catalysts, including organocatalysts and metal complexes, are now used to control the stereochemistry of reactions involving α-hydroxy ketones. nih.gov For instance, enantioselective α-ketol rearrangements can be achieved using chiral nickel(II) complexes or axially chiral organoaluminum Lewis acids. nih.gov

Key Reactions and Transformations:

α-Ketol Rearrangement: A characteristic reaction of this class is the α-ketol rearrangement, an isomerization process involving a 1,2-shift of an alkyl or aryl group. nih.gov This rearrangement can be catalyzed by acids or bases and is a powerful tool in synthetic applications like ring expansions and contractions. nih.gov

Template-Directed Catalysis: α-Hydroxy ketones have emerged as useful templates in asymmetric catalysis. The hydroxyl and ketone groups can coordinate to a catalyst, creating a well-defined steric environment that directs the outcome of bond-forming reactions with high selectivity. nih.gov

Emerging Trends and Unexplored Areas in the Chemistry of this compound

While general trends in α-hydroxy ketone chemistry provide a roadmap, the specific landscape of this compound is replete with opportunities for new discoveries.

Emerging Trends:

Enzymatic and Bio-inspired Catalysis: The move towards sustainable and green chemistry has spurred interest in enzymatic reactions. Enzymes like reductoisomerases can catalyze complex rearrangements and reductions in a single pot. nih.gov This trend is expanding to include the use of engineered enzymes and artificial metalloenzymes for novel transformations.

Photoredox and Dual Catalysis: Recent advancements in photoredox catalysis are opening new avenues for the functionalization of carbonyl compounds. Dehydrogenative coupling reactions, for instance, allow for direct C-H functionalization adjacent to a carbonyl group, a methodology that could be applied to synthesize or modify this compound. rsc.org

Unexplored Areas:

Specific Synthetic Routes: Dedicated, high-yield synthetic routes specifically targeting this compound are not well-documented. Exploring methods like the asymmetric reduction of a corresponding diketone (1,3-diphenylpropane-1,2-dione) or the targeted oxidation of 1,3-diphenylpropan-2-ol (B1266826) could yield efficient pathways.

Chiral Properties and Applications: The stereocenter at the C-1 position means that this compound can exist as enantiomers. The resolution of these enantiomers and the exploration of their unique properties as chiral building blocks or ligands in asymmetric catalysis remain unexplored.

Comparative Reactivity: A systematic study comparing the reactivity of this compound with its isomers, such as 2-hydroxy-1,3-diphenylpropan-1-one (B1620358) nih.gov and 3-hydroxy-1,3-diphenylpropan-1-one (B8639201) nih.govchemicalbook.com, would provide valuable insights into how the relative positions of the phenyl, hydroxyl, and carbonyl groups influence their chemical behavior.

Potential for Novel Methodologies and Broader Applications in Chemical Synthesis and Materials Science

The unique structural features of this compound suggest significant potential for its use in developing new synthetic methods and advanced materials.

Novel Methodologies:

Tandem Reactions: The bifunctional nature of the molecule (hydroxyl and keto groups) makes it an ideal substrate for developing tandem or cascade reactions. For example, a reaction could be initiated at the hydroxyl group, followed by an intramolecular transformation involving the ketone. The α-ketol rearrangement itself is often part of such tandem sequences. nih.gov

Supramolecular Catalysis: The use of host molecules like cyclodextrins to catalyze reactions in water is a growing area. This approach has been successfully applied to the synthesis of benzoin (B196080), a related α-hydroxy ketone, and could be adapted for this compound to create more environmentally friendly synthetic processes. nih.gov

Broader Applications:

Medicinal Chemistry: Derivatives of structurally similar compounds, such as chalcones (1,3-diaryl-2-propen-1-ones), have demonstrated a wide range of biological activities, including cytotoxic effects against cancer cells. nih.gov This suggests that this compound could serve as a scaffold for the synthesis of new therapeutic agents.

Materials Science: The related diketone, benzil (B1666583) ((C₆H₅CO)₂), is widely used as a photoinitiator in the free-radical curing of polymer networks. researchgate.net It is plausible that this compound or its derivatives could exhibit interesting photochemical properties, making them candidates for new photoinitiators, photosensitizers, or components in photocurable coatings and resins. nih.gov

Interactive Data Table of Related Compounds

The table below summarizes key information on compounds structurally related to this compound, highlighting their significance and applications.

Compound NameStructureCAS NumberKey Feature/ApplicationReference(s)
This compound Ph-CH(OH)-C(=O)-CH₂-Ph41049-36-9Target compound; α-hydroxy ketone epa.gov
3-Hydroxy-1,3-diphenylpropan-1-onePh-CH(OH)-CH₂-C(=O)-Ph42052-51-7β-hydroxy ketone; intermediate in asymmetric synthesis nih.gov
BenzoinPh-CH(OH)-C(=O)-Ph119-53-9α-hydroxy ketone; photo-sensitizer; synthetic intermediate nih.gov
BenzilPh-C(=O)-C(=O)-Ph134-81-6α-diketone; photoinitiator in polymer chemistry researchgate.net
Chalcone (B49325)Ph-CH=CH-C(=O)-Ph94-41-7α,β-unsaturated ketone; scaffold for medicinal chemistry nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Hydroxy-1,3-diphenylpropan-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2,4-dihydroxyacetophenone with benzaldehyde derivatives in ethanol under acidic conditions (e.g., thionyl chloride as a catalyst). Reflux duration (8–12 hours), solvent polarity, and stoichiometric ratios of reactants are critical for yield optimization. Post-synthesis purification via crystallization (e.g., using diluted ethanol) is recommended .
  • Validation : Confirm purity via HPLC or melting-point analysis. Cross-reference spectral data (NMR, IR) with databases like NIST Chemistry WebBook .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural Analysis :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify aromatic protons, hydroxyl groups, and ketone functionality.
  • IR : Confirm the presence of carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O–H, ~3200–3500 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]+^+) and fragmentation pattern validation.
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as dose-dependent efficacy variations?

  • Case Study : In analgesic studies (e.g., tail-flick test), dose-response curves may show non-linear effects (e.g., higher doses reducing efficacy). To address this:

Use in vitro assays (e.g., enzyme inhibition) to validate target engagement.

Apply statistical models (ANOVA with post-hoc tests) to identify outliers or confounding variables (e.g., animal stress levels) .

Cross-validate findings with alternative pain models (e.g., mechanical hyperalgesia) .

Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?

  • Parameters :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation rates.
  • Temperature Gradient : Slow cooling (0.5°C/hour) promotes large, defect-free crystals.
  • Additives : Introduce trace impurities (e.g., chiral auxiliaries) to stabilize specific crystal forms .
    • Refinement : SHELXL-2018 refines thermal displacement parameters and hydrogen-bonding networks .

Q. How does the compound react with phosphorus halides, and what mechanistic insights can be derived?

  • Experimental Design :

  • React this compound with PCl3_3 or PPh3_3 in dry toluene under inert atmosphere.
  • Monitor intermediates via 31P^{31} \text{P}-NMR to track phosphonate ester formation.
  • Isolate products via column chromatography and characterize using SC-XRD to confirm ring closure (e.g., benzoxaphosphinines) .

Q. What protocols ensure purity validation in synthetic batches?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms melting-point consistency (±2°C deviation) .

Q. How do substituent effects (e.g., electron-withdrawing groups) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Introduce substituents (e.g., –Cl, –OCH3_3) on phenyl rings via Suzuki-Miyaura coupling.
  • Compare reaction rates using kinetic studies (UV-Vis monitoring) and DFT calculations to correlate electronic effects (Hammett σ values) with activation energies .

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